molecular formula C32H23N5O7S2 B12851199 Benzanol Garnet CAS No. 25188-29-8

Benzanol Garnet

Katalognummer: B12851199
CAS-Nummer: 25188-29-8
Molekulargewicht: 653.7 g/mol
InChI-Schlüssel: TZCACGMZCLGYSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzanol Garnet is a synthetic compound known for its unique chemical properties and applications in various scientific fields It is characterized by its aromatic structure, which includes a benzene ring substituted with hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzanol Garnet can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution. One common method involves the reaction of benzene with hydroxylating agents under controlled conditions to introduce hydroxyl groups onto the benzene ring.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving benzene and hydroxylating agents. The process often requires catalysts and specific reaction conditions, such as elevated temperatures and pressures, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Benzanol Garnet undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups direct the incoming electrophile to ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid and sulfuric acid are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitrobenzene and sulfonated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzanol Garnet has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl groups.

Wirkmechanismus

The mechanism of action of Benzanol Garnet involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, making the compound highly reactive. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.

Similar Compounds:

    Phenol: Similar in structure but with only one hydroxyl group.

    Catechol: Contains two hydroxyl groups in ortho positions.

    Resorcinol: Has two hydroxyl groups in meta positions.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications.

Eigenschaften

25188-29-8

Molekularformel

C32H23N5O7S2

Molekulargewicht

653.7 g/mol

IUPAC-Name

4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44)

InChI-Schlüssel

TZCACGMZCLGYSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.